
N-Naphthalen-1-yl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Naphthalen-1-ylamino)propanoic acid is an organic compound that belongs to the class of amino acids It features a naphthalene ring attached to an amino group, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Naphthalen-1-ylamino)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as naphthalene and amino acids.
Formation of Naphthalen-1-ylamine: Naphthalene is subjected to nitration followed by reduction to form naphthalen-1-ylamine.
Coupling Reaction: The naphthalen-1-ylamine is then coupled with a suitable propanoic acid derivative under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production methods for (S)-2-(Naphthalen-1-ylamino)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Naphthalen-1-ylamino)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to more saturated forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include various naphthalene derivatives, reduced forms of the compound, and substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(Naphthalen-1-ylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(Naphthalen-1-ylamino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring and amino acid moiety play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(Naphthalen-1-ylamino)propanoic acid: The enantiomer of the compound with different stereochemistry.
3-(Naphthalen-1-ylamino)propanoic acid: A structural isomer with the amino group positioned differently.
Naphthalene-1-ylalanine: Another amino acid derivative with a naphthalene ring.
Uniqueness
(S)-2-(Naphthalen-1-ylamino)propanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets
Propiedades
Número CAS |
62544-92-7 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(2S)-2-(naphthalen-1-ylamino)propanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,14H,1H3,(H,15,16)/t9-/m0/s1 |
Clave InChI |
IYKLZBIWFXPUCS-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CC(C(=O)O)NC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


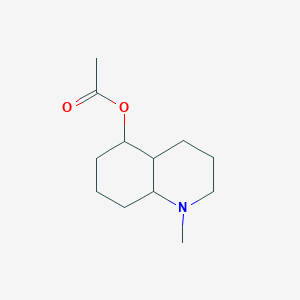
![N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;dihydrochloride](/img/structure/B11888887.png)
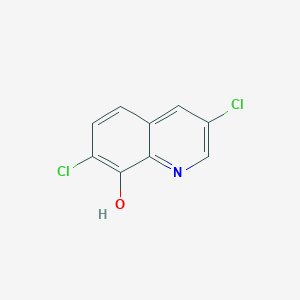
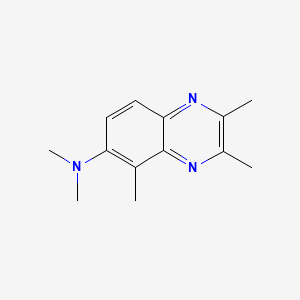

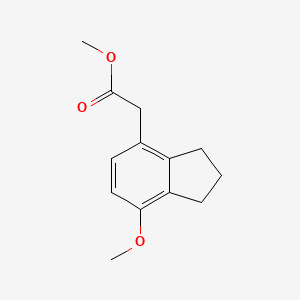
![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
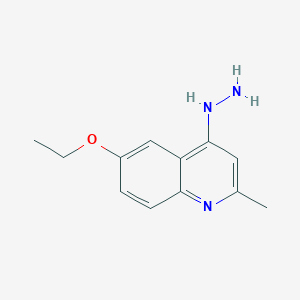
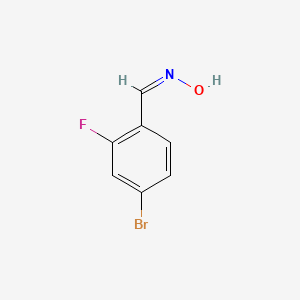
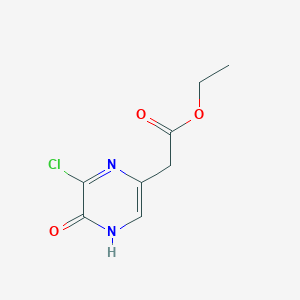
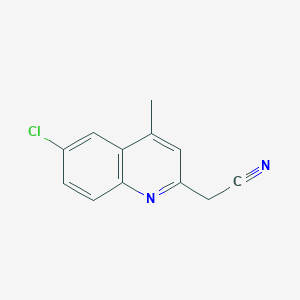
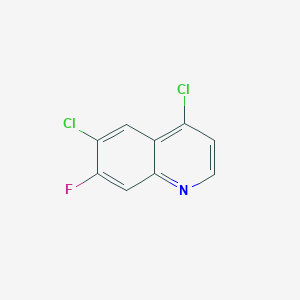

![3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11888947.png)
